2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
CAS No.: 154-07-4
Cat. No.: VC21541312
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238,68 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154-07-4 |
|---|---|
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238,68 g/mole |
| IUPAC Name | 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
| Standard InChI Key | TUKKZLIDCNWKIN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N |
| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N |
Introduction
| Property | Value |
|---|---|
| CAS Number | 52448-15-4 |
| Molecular Formula | C11H11ClN2O2 |
| Molecular Weight | 238.67 g/mol |
| Melting Point | 272-275 °C |
| Boiling Point | 476.9±45.0 °C (Predicted) |
| Density | 1.474±0.06 g/cm³ (Predicted) |
| pKa | 2.21±0.10 (Predicted) |
| Appearance | Pale Brown Solid |
| Stability | Hygroscopic |
| IUPAC Name | (S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid |
Synthesis and Production Methods
Several approaches exist for synthesizing 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, ranging from enzymatic methods to chemical synthesis techniques.
Enzymatic Synthesis
Enzymatic halogenation represents one of the most efficient methods for producing this compound:
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Flavin-dependent halogenases: Enzymes such as XsHal have demonstrated efficient production of 5-chloro-tryptophan precursors in vivo.
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Tryptophan halogenases: The enzyme MibH, an FADH₂-dependent halogenase, can catalyze the regioselective chlorination of tryptophan at the 5-position .
Chemical Synthesis
Chemical strategies for synthesizing this compound typically involve:
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Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring
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Chlorination of pre-formed tryptophan using reagents such as N-chlorosuccinimide or triphosgene
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Protection/deprotection strategies to maintain stereochemical integrity during synthesis
A comprehensive synthesis procedure reported in literature involves:
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Suspension of 5-Cl-indole, L-serine, and pyridoxal phosphate in DMSO and buffer
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Heating at 70°C with appropriate enzyme catalysis
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Cooling, filtration, and purification to yield 5-chloro-L-tryptophan hydrochloride with reported yields of approximately 50%
Biological Activity
2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid exhibits diverse biological activities that make it valuable for both basic research and potential therapeutic applications.
Neurotransmitter Pathways
This compound serves as a precursor to serotonin, a crucial neurotransmitter involved in mood regulation, sleep, and appetite control. The chlorine substitution at the 5-position of the indole ring enhances its interaction with serotonin receptors, potentially influencing serotonergic signaling pathways.
The compound's structural similarity to L-tryptophan suggests its potential role in:
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Modulating serotonin receptor activity
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Influencing tryptophan metabolic pathways
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Potentially affecting mood regulation mechanisms
Antioxidant Properties
Research indicates that 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid exhibits antioxidant activity, which may protect cells from oxidative stress and contribute to neuroprotection. This property is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.
Antiparasitic Activity
Studies have demonstrated that halogenated tryptophan derivatives, including this compound, can disrupt essential metabolic functions in parasites such as Trypanosoma brucei, which causes African sleeping sickness. The structural modifications enhance its potency by interfering with aromatic amino acid metabolism in these organisms.
Research Applications
The unique structure and properties of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid make it valuable across multiple scientific disciplines.
Cancer Research
Studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. Compounds structurally related to this amino acid have shown significant inhibition of tumor growth and induction of apoptosis in leukemia and solid tumor cell lines.
The compound identified as 3 in one study, which incorporates this chlorinated tryptophan derivative, exhibited a cytotoxic effect on selected tumor cell lines, exceeding the cytotoxicity of artemisinin by almost 90 times or more .
Antimicrobial Applications
The compound has been evaluated for its antimicrobial properties, showing efficacy against certain bacterial strains. The presence of the indole structure is believed to enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
Research into cyclic peptides containing this compound has revealed enhanced antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of this chlorinated tryptophan derivative appears essential for maintaining peptide stability and antimicrobial activity.
Building Block in Organic Synthesis
Due to its unique structure, 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is utilized as a building block in the synthesis of more complex molecules. Its ability to participate in various chemical reactions allows chemists to create novel compounds with potential therapeutic applications. Examples include:
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Integration into peptide structures
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Serving as a precursor for other halogenated indole derivatives
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Incorporation into bioactive natural product analogs
Radiopharmaceutical Development
This compound has been explored as a precursor for developing radiolabeled amino acids used in positron emission tomography (PET) imaging. Its incorporation into radiopharmaceuticals can facilitate the visualization of tumors and assessment of metabolic activity in cancer diagnosis.
Chemical Reactivity and Transformations
The reactivity profile of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid is influenced by both its indole ring and amino acid functionalities.
Halogenation and Biosynthetic Reactions
The compound can undergo further transformations through regioselective enzymatic halogenation. Recent advances in synthetic biology have enabled microbial production using engineered bacterial strains expressing tryptophan halogenases.
| Halogenase | Position | Temperature (°C) | Yield (mg/L) |
|---|---|---|---|
| XsHal | 5 | 30 | 1,500 |
| Thal | 6 | 30 | 980 |
| RebH | 7 | 37 | 720 |
Source: Data compiled from reference
Nucleophilic Substitution Reactions
The chlorine atom at position 5 can participate in nucleophilic aromatic substitution reactions:
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Treatment with sodium azide can replace the chlorine with an azide group, forming 5-azido-L-tryptophan
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Thiols (e.g., cysteine) can facilitate chlorine replacement under alkaline conditions, generating thioether-linked derivatives
Integration into Peptides
The compound is valuable for incorporation into peptides and proteins, where it can:
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Serve as a UV-active or fluorescent probe
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Provide sites for further chemical modifications
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Alter the biological activity of the resulting peptide
Comparative Analysis
Understanding how 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid compares with similar compounds provides valuable insights into structure-activity relationships.
Comparison with Other Halogenated Tryptophan Derivatives
| Compound | Position of Halogen | Molecular Weight | Key Differences |
|---|---|---|---|
| 2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | 5 (Chloro) | 238.67 g/mol | Reference compound |
| 5-Bromo-L-tryptophan | 5 (Bromo) | 283.12 g/mol | Larger halogen, more lipophilic |
| 5-Fluoro-L-tryptophan | 5 (Fluoro) | 222.22 g/mol | Smaller halogen, potentially more metabolically stable |
| 2-Amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | 6 (Chloro) | 238.67 g/mol | Different position affects receptor binding profile |
| 7-Chloro-L-tryptophan | 7 (Chloro) | 238.67 g/mol | Different position affects electronic distribution |
Current Research and Future Directions
Research on 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid continues to expand, with several promising directions emerging.
Antibiotic Development
The incorporation of this compound into peptide structures shows potential for addressing antibiotic resistance. Research indicates that it can extend the market lifespan of known antibiotics that have already been optimized for large-scale production with well-studied toxicity profiles .
Enzymatic Production Systems
Advances in biocatalytic methods for the stereoselective synthesis of this compound are being optimized. Key parameters under investigation include:
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pH and temperature adjustments to match enzyme optimal activity
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Substrate concentration management to prevent enzyme inhibition
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Co-solvent selection to enhance substrate solubility without denaturing enzymes
Medicinal Chemistry Applications
The unique structure of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid makes it a valuable scaffold for medicinal chemistry. Current research explores:
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Derivatives as inhibitors for specific biological targets
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Structure-based drug design utilizing the indole ring and amino group functionalities
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Development of peptidomimetics with enhanced pharmacokinetic properties
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